molecular formula C10H15N3OS B11192795 6-amino-1-cyclohexyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

6-amino-1-cyclohexyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B11192795
M. Wt: 225.31 g/mol
InChI Key: FZMYTUFAPGIZFO-UHFFFAOYSA-N
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Description

6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE is a heterocyclic compound that contains a tetrahydropyrimidinone core

Preparation Methods

The synthesis of 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE typically involves the reaction of cyclohexylamine with thiourea and an appropriate aldehyde or ketone under acidic or basic conditions. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol. Industrial production methods may involve optimizing these conditions to increase yield and purity, using continuous flow reactors or other scalable techniques .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives. Common reagents and conditions used in these reactions include acids, bases, and solvents like dichloromethane or acetonitrile.

Scientific Research Applications

6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. The pathways involved can vary depending on the specific biological context and target .

Comparison with Similar Compounds

Similar compounds to 6-AMINO-1-CYCLOHEXYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDIN-4-ONE include:

Properties

Molecular Formula

C10H15N3OS

Molecular Weight

225.31 g/mol

IUPAC Name

6-amino-1-cyclohexyl-2-sulfanylidenepyrimidin-4-one

InChI

InChI=1S/C10H15N3OS/c11-8-6-9(14)12-10(15)13(8)7-4-2-1-3-5-7/h6-7H,1-5,11H2,(H,12,14,15)

InChI Key

FZMYTUFAPGIZFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2C(=CC(=O)NC2=S)N

Origin of Product

United States

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